8-(1H-Benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione
CAS No.: 93904-40-6
Cat. No.: VC17051566
Molecular Formula: C29H17N5O2
Molecular Weight: 467.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93904-40-6 |
|---|---|
| Molecular Formula | C29H17N5O2 |
| Molecular Weight | 467.5 g/mol |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione |
| Standard InChI | InChI=1S/C29H17N5O2/c1-33-28(35)16-8-6-7-15-17-13-19(26-30-20-9-2-3-10-21(20)31-26)27-32-22-11-4-5-12-23(22)34(27)24(17)14-18(25(15)16)29(33)36/h2-14H,1H3,(H,30,31) |
| Standard InChI Key | YLANRMOGWMCRLK-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O |
Introduction
Structural Elucidation and Molecular Properties
Core Framework and Connectivity
The compound’s IUPAC name, 4-(1H-benzimidazol-2-yl)-18-methyl-6,13,18-triazahexacyclo[14.7.1.02,14.05,13.07,12.020,24]tetracosa-1(24),2(14),3,5,7,9,11,15,20,22-decaene-17,19-dione, reflects its hexacyclic system comprising fused benzimidazole, isoquinoline, and quinoline units. Key structural attributes include:
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Benzimidazole subunits: Two benzimidazole moieties contribute π-conjugation and nitrogen-based coordination sites.
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Isoquinoline-quinoline fusion: The isoquinoline(5,4-fg)quinoline backbone creates an extended aromatic system, enhancing electronic delocalization.
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Methyl and dione functionalities: A methyl group at position 2 and two ketone groups at positions 1 and 3 introduce steric and electronic asymmetry.
Table 1: Molecular descriptors of 8-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazo(1,2-a)isoquino(5,4-fg)quinoline-1,3(2H)-dione
| Property | Value |
|---|---|
| Molecular formula | C₂₉H₁₇N₅O₂ |
| Molecular weight | 467.5 g/mol |
| CAS registry number | 93904-40-6 |
| Canonical SMILES | CN1C(=O)C2=CC=CC3=C2C(=CC4=C3C=C(C5=NC6=CC=CC=C6N45)C7=NC8=CC=CC=C8N7)C1=O |
Spectroscopic Characterization
While direct spectral data for this compound remains unpublished, analogous benzimidazole-isoquinoline hybrids exhibit diagnostic NMR and IR features:
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¹H NMR: Methyl groups resonate near δ 2.45–4.51 ppm, while aromatic protons appear between δ 7.48–8.54 ppm .
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¹³C NMR: Carbonyl signals (C=O) emerge at ~170–193 ppm, with heterocyclic carbons in the 110–160 ppm range .
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IR spectroscopy: Stretching vibrations for C=O (1728 cm⁻¹) and C-N (1238 cm⁻¹) align with dione and benzimidazole functionalities .
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The compound’s synthesis likely involves modular assembly of preformed heterocyclic units. Key disconnections include:
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Benzimidazole formation: Condensation of o-phenylenediamine derivatives with carbonyl precursors .
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Isoquinoline-quinoline fusion: Cyclization via Pictet-Spengler or Friedländer reactions .
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Cross-coupling: Suzuki-Miyaura reactions to install aryl substituents, as demonstrated in analogous systems .
Stepwise Synthesis Proposal
Building on methodologies from analogous compounds , a plausible route involves:
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Synthesis of 2-methylisoquinoline-1,3-dione:
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Oxidative cyclization of 2-(aminomethyl)benzoic acid derivatives.
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Benzimidazole incorporation:
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Condensation with 1H-benzimidazole-2-carbaldehyde under acidic conditions.
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Palladium-catalyzed cross-coupling:
Table 2: Key reaction conditions for analogous syntheses
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | SeO₂, dioxane, reflux | 65–78 |
| Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄, THF/H₂O, 70°C | 58–63 |
| Purification | Silica chromatography (hexanes:EtOAc) | >95 |
Challenges and Future Directions
Synthetic Limitations
Research Priorities
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